(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17359166
InChI: InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-2-1-3(11-4)6(12)13/h1-2,12-13H
SMILES:
Molecular Formula: C5H4BF3N2O2
Molecular Weight: 191.91 g/mol

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid

CAS No.:

VCID: VC17359166

Molecular Formula: C5H4BF3N2O2

Molecular Weight: 191.91 g/mol

* For research use only. Not for human or veterinary use.

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid -

Description

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid is a boronic acid derivative characterized by the inclusion of a trifluoromethyl group on a pyrimidine ring. This compound has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and material sciences.

Applications in Research and Industry

3.1 Medicinal Chemistry
Boronic acids, including (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid, are extensively used in drug design due to their ability to form reversible covalent bonds with biological targets, such as serine proteases and other enzymes. The trifluoromethyl group enhances bioavailability and metabolic stability by increasing lipophilicity and resistance to enzymatic degradation.

Studies have shown that trifluoromethyl-substituted pyrimidine derivatives exhibit antifungal, insecticidal, and anticancer activities. For instance, compounds containing similar pyrimidine frameworks demonstrated activity against fungal pathogens like Botrytis cinerea and cancer cell lines such as PC3 and A549 .

3.2 Organic Synthesis
The boronic acid moiety is a critical functional group in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds, making it invaluable in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

3.3 Material Science
The electron-withdrawing nature of the trifluoromethyl group makes this compound suitable for designing advanced materials with unique electronic or optical properties.

Structural Insights

The molecular structure of (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid includes a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 4-position. The trifluoromethyl group enhances the acidity of the compound due to its inductive effects.

Spectroscopic Characterization:

  • NMR Spectroscopy: The presence of the trifluoromethyl group can be identified by characteristic peaks in 13C^{13}C-NMR spectra, typically appearing as quartets due to coupling with fluorine atoms.

  • X-Ray Crystallography: Single-crystal XRD studies reveal hydrogen-bonding interactions involving the boronic acid group, which contribute to its solid-state structure .

Challenges and Future Directions

While (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid holds promise in various fields, challenges remain:

  • Synthesis: The introduction of trifluoromethyl groups often involves costly reagents or harsh conditions.

  • Stability: Boronic acids can undergo oxidation or hydrolysis under certain conditions, limiting their shelf life.

  • Biological Evaluation: Comprehensive studies are needed to elucidate its pharmacokinetics and toxicology profiles.

Future research could focus on:

  • Developing cost-effective synthetic routes.

  • Exploring its potential as a building block for novel pharmaceuticals.

  • Investigating its role in designing advanced materials with tailored properties.

Product Name (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid
Molecular Formula C5H4BF3N2O2
Molecular Weight 191.91 g/mol
IUPAC Name [2-(trifluoromethyl)pyrimidin-4-yl]boronic acid
Standard InChI InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-2-1-3(11-4)6(12)13/h1-2,12-13H
Standard InChIKey ZHIURVFFKUQVKQ-UHFFFAOYSA-N
Canonical SMILES B(C1=NC(=NC=C1)C(F)(F)F)(O)O
PubChem Compound 90318669
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator